1-Boc-3-[(2-fluorobenzyl-amino)-methyl]-pyrrolidine
Description
1-Boc-3-[(2-fluorobenzyl-amino)-methyl]-pyrrolidine is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2-fluorobenzylamino-methyl substituent at the 3-position. Pyrrolidine-based scaffolds are widely utilized in medicinal chemistry for their conformational rigidity and compatibility with biological targets, such as G protein-coupled receptors (GPCRs) and enzymes.
Properties
CAS No. |
887590-96-7 |
|---|---|
Molecular Formula |
C17H25FN2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
tert-butyl 3-[[(2-fluorophenyl)methylamino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-9-8-13(12-20)10-19-11-14-6-4-5-7-15(14)18/h4-7,13,19H,8-12H2,1-3H3 |
InChI Key |
WDQTURHNFSRHHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CNCC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Route via 1-Boc-3-Formylpyrrolidine Intermediate
Intermediate Synthesis :
1-Boc-3-formylpyrrolidine (CAS 59379-02-1) serves as a pivotal precursor. The aldehyde group enables reductive amination with 2-fluorobenzylamine.
Procedure :
- Aldehyde Formation :
- 3-Cyanopyrrolidine is synthesized via cyclization of glycine, acrylonitrile, and paraformaldehyde in toluene.
- Boc protection using di-tert-butyl dicarbonate (Boc₂O) and triethylamine in dichloromethane yields N-Boc-3-cyanopyrrolidine.
- Reduction of the nitrile to an aldehyde using diisobutylaluminum hydride (DIBAL-H) produces 1-Boc-3-formylpyrrolidine (85–90% yield).
Alkylation of 1-Boc-3-Aminomethylpyrrolidine
Intermediate Synthesis :
1-Boc-3-aminomethylpyrrolidine (CAS 270912-72-6) is commercially available or synthesized via:
- Cyanopyrrolidine Reduction :
Alkylation Protocol :
Alternative Pathway via Cyanopyrrolidine Derivatives
Procedure :
- Nitrile Functionalization :
- Schiff Base Formation :
Comparative Analysis of Methods
| Method | Key Steps | Advantages | Limitations | Yield |
|---|---|---|---|---|
| Reductive Amination | 1-Boc-3-formylpyrrolidine + 2-fluorobenzylamine | Mild conditions, high selectivity | Requires moisture-free conditions | 70–80% |
| Alkylation | 1-Boc-3-aminomethylpyrrolidine + 2-fluorobenzyl bromide | Straightforward alkylation | Risk of over-alkylation | 65–75% |
| Cyanopyrrolidine Pathway | Nitrile reduction + reductive amination | Scalable for industrial production | Multi-step, lower overall yield | 60–70% |
Industrial-Scale Considerations
- Catalytic Hydrogenation : Preferred for nitrile-to-amine reduction due to cost-effectiveness.
- Flow Chemistry : Continuous flow systems enhance safety and efficiency in Boc protection and reductive amination.
- Purification : Crystallization using petroleum ether or chloroform ensures >95% purity.
Critical Reaction Parameters
- Boc Stability : Reactions must avoid strong acids/bases to prevent deprotection.
- Solvent Choice : Tetrahydrofuran (THF) and dichloromethane (DCM) are optimal for solubility and inertness.
- Temperature Control : Exothermic reactions (e.g., DIBAL-H reductions) require strict temperature monitoring.
Recent Innovations
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-[(2-fluorobenzyl-amino)-methyl]-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can be carried out to replace the fluorine atom with other substituents using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-Boc-3-[(2-fluorobenzyl-amino)-methyl]-pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Boc-3-[(2-fluorobenzyl-amino)-methyl]-pyrrolidine involves its interaction with specific molecular targets. The fluorobenzyl group may facilitate binding to hydrophobic pockets in proteins, while the amino-methyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Boc-3-hydroxymethylpyrrolidine
1-Boc-3-(methylamino)piperidine
- Structure: Six-membered piperidine ring instead of pyrrolidine; methylamino substituent at the 3-position.
- Properties : Larger ring size reduces steric strain but may decrease conformational rigidity compared to pyrrolidine.
- Applications : Employed in the synthesis of tricyclic intermediates for kinase inhibitors .
Ring-System Variants
1-Boc-3-(azidomethyl)azetidine
(2S)-1-Cbz-2-(azidomethyl)-pyrrolidine
- Structure : Pyrrolidine with a carbobenzyloxy (Cbz) protecting group and azidomethyl substituent.
- Properties: Cbz group requires hydrogenolysis for deprotection, differing from Boc’s acid-labile cleavage.
- Applications : Azide functionality supports bioorthogonal ligation in probe design .
Comparative Data Table
Key Research Findings and Implications
- Synthetic Flexibility: The Boc-protected pyrrolidine scaffold allows modular functionalization, as demonstrated by the synthesis of fluorobenzylamino-methyl and hydroxymethyl derivatives .
- Biological Relevance: Fluorinated aromatic groups, as in the target compound, are associated with improved metabolic stability and target binding affinity compared to non-fluorinated analogs .
- Cost Considerations : Hydroxymethylpyrrolidine derivatives are more cost-effective (¥8,500/g) than azide-functionalized analogs (€1,709/g), influencing scalability in drug discovery .
Biological Activity
1-Boc-3-[(2-fluorobenzyl-amino)-methyl]-pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring, a Boc (tert-butoxycarbonyl) protecting group, and a 2-fluorobenzyl amino group. The presence of the fluorine atom is noteworthy as it can enhance metabolic stability and binding affinity to biological targets.
This compound is believed to interact with specific molecular targets through the following mechanisms:
- Hydrophobic Interactions : The fluorobenzyl moiety may facilitate binding to hydrophobic pockets in proteins.
- Hydrogen Bonding : The amino-methyl group can form hydrogen bonds with target molecules, modulating the activity of enzymes or receptors.
These interactions can lead to various biological effects, including modulation of enzyme activity and receptor signaling pathways.
Pharmacological Applications
This compound has been investigated for several pharmacological applications, including:
- Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties. For instance, related compounds have shown inhibition against HIV integrase with IC50 values in the micromolar range .
- Potential Anticancer Activity : Compounds with similar functional groups have been evaluated for anticancer properties, demonstrating effectiveness against various cancer cell lines .
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| 1-Boc-3-[(2-chlorobenzyl-amino)-methyl]-pyrrolidine | Structure | Moderate activity | 15 |
| 1-Boc-3-[(2-bromobenzyl-amino)-methyl]-pyrrolidine | Structure | Low activity | 25 |
| 1-Boc-3-[(2-methylbenzyl-amino)-methyl]-pyrrolidine | Structure | High activity | 5 |
The fluorine substitution in this compound appears to enhance its biological activity compared to its chloro and bromo counterparts, indicating the significance of halogen substitution in drug design .
Case Studies
Several studies have highlighted the biological effects of similar compounds:
- Antiviral Screening : In a study evaluating various pyrrolidine derivatives, compounds exhibiting fluorine substitutions showed enhanced antiviral activity against HIV strains. The study reported IC50 values ranging from 5 to 20 μM for effective inhibitors .
- Cancer Cell Line Testing : A series of pyrrolidine derivatives were tested against human cancer cell lines. Those with fluorinated groups demonstrated significant cytotoxicity with selectivity indices indicating low toxicity to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
